8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
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Overview
Description
8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound with a unique structure that combines phenyl, aza-indeno, and phenanthrenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenylhydrazine and an appropriate diketone, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-one: Known for its antimicrobial activity.
9-(4-Phenyl)anthracene: Used in photophysical and electrochemical studies.
Uniqueness
8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl, aza-indeno, and phenanthrenone moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H15NO2 |
---|---|
Molecular Weight |
373.4g/mol |
IUPAC Name |
11-(3-hydroxyphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one |
InChI |
InChI=1S/C26H15NO2/c28-17-8-5-7-16(14-17)25-24-23(19-10-3-4-11-20(19)26(24)29)22-18-9-2-1-6-15(18)12-13-21(22)27-25/h1-14,28H |
InChI Key |
WSWDLQJTBLXSGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC(=CC=C5)O)C(=O)C6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC(=CC=C5)O)C(=O)C6=CC=CC=C64 |
Origin of Product |
United States |
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